BDP FL-PEG4-Amin-TFA-Salz

Übersicht

Beschreibung

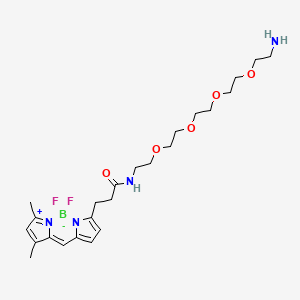

BDP FL-PEG4-amine TFA salt is a fluorescent polyethylene glycol derivative containing an amine group and a hydrophilic polyethylene glycol spacer arm. The amine group makes the compound more reactive toward carboxylic acids, NHS esters, and other carbonyl groups. The hydrophilic polyethylene glycol spacer arm increases water solubility, making it suitable for various applications in research and industry .

Wissenschaftliche Forschungsanwendungen

BDP FL-PEG4-amine TFA salt has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe for labeling and detecting various chemical species

Biology: Employed in the labeling of biomolecules such as proteins, peptides, and nucleic acids for imaging and detection purposes

Medicine: Utilized in the development of diagnostic assays and therapeutic agents

Industry: Applied in the production of fluorescent materials and sensors

Wirkmechanismus

Target of Action

BDP FL-PEG4-amine TFA salt primarily targets carboxylic acids, N-hydroxysuccinimide (NHS) esters, and other carbonyl groups . The compound’s amine group makes it highly reactive towards these targets .

Mode of Action

The compound interacts with its targets through a chemical reaction. The amine group in the BDP FL-PEG4-amine TFA salt reacts with carboxylic acids, NHS esters, and other carbonyl groups . This reaction is facilitated by the compound’s hydrophilic polyethylene glycol (PEG) spacer arm, which increases its water solubility .

Pharmacokinetics

The compound’s hydrophilic peg spacer arm is known to increase its water solubility , which could potentially influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDP FL-PEG4-amine TFA salt. For instance, the compound’s reactivity may be influenced by factors such as pH and temperature. Additionally, the compound’s hydrophilic PEG spacer arm can increase its water solubility , suggesting that the compound’s action and stability may be influenced by the hydration level of its environment.

Biochemische Analyse

Biochemical Properties

The amine group in BDP FL-PEG4-amine TFA salt makes it more reactive toward carboxylic acids, NHS esters, and other carbonyl groups . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which they occur .

Molecular Mechanism

Its reactivity toward carboxylic acids, NHS esters, and other carbonyl groups suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BDP FL-PEG4-amine TFA salt typically involves the conjugation of a BDP FL fluorophore with a polyethylene glycol linker containing an amine group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the coupling reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conjugation .

Industrial Production Methods

In industrial settings, the production of BDP FL-PEG4-amine TFA salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

BDP FL-PEG4-amine TFA salt undergoes various types of chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with carboxylic acids, NHS esters, and other carbonyl-containing compounds

Conjugation Reactions: The compound can be conjugated to biomolecules such as proteins, peptides, and antibodies through its amine group

Common Reagents and Conditions

Common reagents used in reactions with BDP FL-PEG4-amine TFA salt include:

Carboxylic Acids: React with the amine group to form amide bonds.

NHS Esters: Facilitate the formation of stable amide linkages with the amine group

Major Products Formed

The major products formed from reactions involving BDP FL-PEG4-amine TFA salt include fluorescently labeled biomolecules and conjugates, which are useful in various research applications .

Vergleich Mit ähnlichen Verbindungen

BDP FL-PEG4-amine TFA salt can be compared with other similar compounds, such as:

BDP FL-PEG3-amine: Similar in structure but with a shorter polyethylene glycol spacer arm.

BDP FL-PEG5-amine: Similar in structure but with a longer polyethylene glycol spacer arm

The uniqueness of BDP FL-PEG4-amine TFA salt lies in its optimal balance between hydrophilicity and reactivity, making it suitable for a wide range of applications in research and industry .

Biologische Aktivität

BDP FL-PEG4-amine TFA salt, with the CAS number 2183473-14-3, is a fluorescent polyethylene glycol (PEG) derivative that possesses significant biological activity. This compound is characterized by an amine functional group, which enhances its reactivity towards carboxylic acids, NHS esters, and other carbonyl groups. Its applications are particularly relevant in the fields of bioconjugation and drug delivery systems, especially in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

| Property | Value |

|---|---|

| Molecular Formula | C24H37BF2N4O5 |

| Molecular Weight | 510.38 g/mol |

| Purity | 95%-98% |

| CAS Number | 2183473-14-3 |

| Storage Conditions | -20°C in the dark |

BDP FL-PEG4-amine TFA salt functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. The PEG moiety enhances solubility and bioavailability, while the amine group facilitates conjugation to various biomolecules.

Example of PROTAC Construction

In a study involving the synthesis of a fluorescent probe using BDP FL-PEG4-amine, formoside was coupled to this linker to create a formoside-BODIPY probe. This process involved:

- Dissolving formoside in dimethylformamide (DMF).

- Adding HATU and DIPEA to activate the carboxylic acid.

- Introducing BDP FL-PEG4-amine and allowing the reaction to proceed for 16 hours.

- Monitoring progress via thin-layer chromatography (TLC) .

Biological Applications

- Fluorescent Imaging : The fluorescent properties of BDP FL-PEG4-amine enable its use in imaging applications, allowing researchers to visualize biological processes in real-time.

- Antibody-Drug Conjugates (ADCs) : The compound's ability to selectively attach to antibodies makes it suitable for developing ADCs, which can deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity .

- Cellular Studies : BDP FL-PEG4-amine has been utilized in cellular assays to study receptor interactions and signaling pathways, particularly in zebrafish models where its fluorescent properties help visualize specific cellular responses .

Case Study 1: Development of Formoside-BODIPY Probe

In research focused on chemical signaling pathways in zebrafish, BDP FL-PEG4-amine was employed to construct a fluorescent probe that allowed for the visualization of formoside interactions with sensory receptors. This study demonstrated the potential of BDP FL-PEG4-amine in elucidating complex biological signaling mechanisms .

Case Study 2: PROTAC Efficacy

A study investigating various PROTACs incorporated BDP FL-PEG4-amine as a linker, revealing its effectiveness in targeting specific proteins for degradation in cancer cell lines. The use of this compound significantly enhanced the selectivity and potency of the therapeutic agents developed .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37BF2N4O5/c1-19-17-20(2)30-23(19)18-22-4-3-21(31(22)25(30,26)27)5-6-24(32)29-8-10-34-12-14-36-16-15-35-13-11-33-9-7-28/h3-4,17-18H,5-16,28H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCLOPCACPMSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCN)C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37BF2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.